3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione typically involves multiple steps:
Formation of 2,3-Dichlorobenzoyl Chloride: This is achieved by refluxing 2,3-dichlorobenzoic acid with thionyl chloride.
Synthesis of Piperazine Derivative: The 2,3-dichlorobenzoyl chloride is then reacted with piperazine to form 4-(2,3-dichlorobenzoyl)piperazine.
Coupling with Imidazolidine-2,4-dione: The final step involves coupling the 4-(2,3-dichlorobenzoyl)piperazine with imidazolidine-2,4-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione moiety.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the imidazolidine-2,4-dione moiety.
Substitution: Substituted derivatives of the dichlorobenzoyl group.
Scientific Research Applications
3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.
Analytical Chemistry: The compound can serve as a reference standard or impurity marker in analytical methods.
Biological Studies: It may be used in studies investigating the biological activity of piperazine derivatives.
Mechanism of Action
The mechanism of action of 3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, while the piperazine ring may facilitate binding to biological macromolecules. The imidazolidine-2,4-dione moiety can also play a role in the compound’s overall activity by stabilizing the molecular structure.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound shares the dichlorobenzoyl-piperazine structure but differs in the connecting chain.
3,4-Dichlorobenzoyl Chloride: A precursor in the synthesis of the target compound.
Uniqueness
3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione is unique due to the presence of both the piperazine and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-[3-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3/c18-13-4-1-3-12(15(13)19)16(25)22-9-7-21(8-10-22)5-2-6-23-14(24)11-20-17(23)26/h1,3-4H,2,5-11H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVBUPSUCSEKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)CNC2=O)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.